3-(5-Aminopyrimidin-2-yl)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(5-aminopyrimidin-2-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-8-5-12-10(13-6-8)7-2-1-3-9(14)4-7/h1-6,14H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXOFIUPGPZREF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NC=C(C=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152519-82-8 |

Source

|

| Record name | 3-(5-aminopyrimidin-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(5-Aminopyrimidin-2-yl)phenol

This guide provides a comprehensive technical overview for the synthesis and characterization of 3-(5-Aminopyrimidin-2-yl)phenol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The 2-aminopyrimidine scaffold is a well-established privileged structure in pharmaceutical development, known for its presence in a multitude of biologically active molecules.[1][2][3] This document outlines a robust synthetic strategy, details the necessary protocols, and establishes a framework for the thorough characterization of the final compound, ensuring scientific integrity and reproducibility.

Introduction and Strategic Importance

The 2-aminopyrimidine moiety is a cornerstone in the design of therapeutic agents, demonstrating a wide range of pharmacological activities, including kinase inhibition and antimicrobial effects.[4][5] Its structural resemblance to the purine bases found in DNA and RNA allows it to effectively interact with various biological targets.[3] When coupled with a phenol group, a recurring motif in numerous FDA-approved drugs, the resulting molecule, this compound, presents a valuable scaffold for further functionalization and exploration in drug discovery programs.[6] The strategic combination of these two pharmacophoric groups makes this compound a compelling starting point for the development of novel therapeutics.[7][8]

This guide will focus on a common and versatile synthetic approach: a palladium-catalyzed cross-coupling reaction. Specifically, a Suzuki-Miyaura coupling will be detailed for the formation of the carbon-carbon bond between the pyrimidine and phenyl rings. This method is widely favored for its high functional group tolerance and generally mild reaction conditions.[9][10]

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthesis strategy. The key disconnection is the C-C bond between the pyrimidine and the phenol ring, leading to two primary building blocks: a suitably functionalized aminopyrimidine and a phenolic boronic acid derivative.

Figure 1: Retrosynthetic analysis of this compound.

The forward synthesis will, therefore, involve the palladium-catalyzed Suzuki-Miyaura coupling of 5-amino-2-chloropyrimidine with 3-hydroxyphenylboronic acid. This approach is advantageous due to the commercial availability of both starting materials.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on established methodologies for Suzuki-Miyaura couplings involving chloropyrimidines.[9][11]

Reaction Scheme:

Figure 2: Synthetic scheme for this compound.

Materials:

-

5-Amino-2-chloropyrimidine

-

3-Hydroxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-amino-2-chloropyrimidine (1.0 eq), 3-hydroxyphenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Catalyst Addition: Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Final Product: Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrimidine and phenol rings, as well as signals for the amine and hydroxyl protons. The coupling patterns and chemical shifts will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, confirming its elemental composition.

Predicted Analytical Data

The following table summarizes the expected analytical data for this compound. These are predictive values based on the analysis of structurally similar compounds.[12][13][14]

| Analysis | Expected Results |

| Molecular Formula | C₁₀H₉N₃O |

| Molecular Weight | 187.20 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.5-10.0 (s, 1H, OH), 8.3-8.5 (s, 2H, pyrimidine-H), 7.1-7.3 (m, 1H, Ar-H), 6.8-7.0 (m, 2H, Ar-H), 6.6-6.8 (m, 1H, Ar-H), 5.5-6.0 (s, 2H, NH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 160-162, 157-159, 150-152, 140-142, 130-132, 120-122, 115-117, 112-114 |

| HRMS (ESI) | m/z calculated for C₁₀H₁₀N₃O [M+H]⁺, found value should be within ± 5 ppm |

Workflow for Synthesis and Characterization

The overall process from synthesis to final characterization can be visualized as a streamlined workflow.

Figure 3: Workflow for the synthesis and characterization of this compound.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By leveraging a robust Suzuki-Miyaura coupling reaction, this valuable scaffold for drug discovery can be accessed in a reliable and reproducible manner. The provided characterization framework ensures the identity and purity of the final compound, which is a critical prerequisite for its use in further research and development activities. The insights and procedures detailed herein are intended to empower researchers to confidently synthesize and validate this important chemical entity.

References

- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2-(benzylthio)-6-chloropyrimidine.

- BenchChem. Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction.

- Synfacts. Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. (2006).

-

MDPI. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available from: [Link]

-

ResearchGate. Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. Available from: [Link]

-

ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Available from: [Link]

- 2-Aminopyrimidine: Your Go-To Intermediate for Drug Discovery.

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

MDPI. 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol. Available from: [Link]

- IJCSPUB. A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024).

-

Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. Available from: [Link]

-

NIH. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Available from: [Link]

-

PubMed. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). Available from: [Link]

-

MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available from: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available from: [Link]

-

PubChem. 3-[(5-Aminopyrimidin-2-yl)amino]phenol. Available from: [Link]

-

Science. Aminative Suzuki–Miyaura coupling. (2024). Available from: [Link]

-

NIH. One-pot Double Suzuki Couplings of Dichloropyrimidines. Available from: [Link]

-

ResearchGate. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Available from: [Link]

-

PubChem. 2-(3-{4-[2-Amino-6-(indan-2-ylamino)-pyrimidin-4-yl]-phenylamino}-propyl)-phenol. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000228). Available from: [Link]

-

PubChem. 3-[5-(3-Aminopropylamino)pyrimidin-2-yl]phenol. Available from: [Link]

-

PubChem. 3-(2-Methoxy-5-pyrimidinyl)phenol. Available from: [Link]

-

MDPI. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available from: [Link]

- Google Patents. DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.

-

ResearchGate. 1H NMR spectra of guest 2 (m-aminophenol) a in the absence and in the.... Available from: [Link]

-

MDPI. Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024). Available from: [Link]

-

ResearchGate. (PDF) Spectral, theoretical characterization and antifungal properties of two phenol derivatives Schiff base with an intramolecular hydrogen bond. (2015). Available from: [Link]

-

MDPI. Topical Collection : Feature Papers in Drug Discovery and Development. Available from: [Link]

-

NSF Public Access Repository. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. (2022). Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

Sources

- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Recent Advances: Heterocycles in Drugs and Drug Discovery [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol | MDPI [mdpi.com]

- 13. rsc.org [rsc.org]

- 14. mdpi.com [mdpi.com]

"3-(5-Aminopyrimidin-2-yl)phenol" spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(5-Aminopyrimidin-2-yl)phenol

This guide provides a comprehensive analysis of the spectroscopic signature of This compound , a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Structural elucidation is the bedrock of chemical research, and a thorough understanding of a molecule's spectroscopic properties is paramount for its unambiguous identification and characterization. This document offers a predictive but expertly grounded overview of the expected Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data for this compound, supplemented with field-proven experimental protocols.

Molecular Structure and Overview

This compound possesses a molecular formula of C₁₀H₉N₃O and a molecular weight of 187.19 g/mol .[] The structure consists of a phenol ring substituted at the meta-position with a 5-amino-2-pyrimidinyl group. This unique combination of a phenolic hydroxyl group, an aromatic primary amine, and a nitrogen-rich pyrimidine ring results in a distinct spectroscopic fingerprint. The following sections will deconstruct this fingerprint.

Chemical Structure of this compound:

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone for determining the molecular weight and elemental composition of a compound. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is ideal as it minimizes fragmentation and typically reveals the intact molecular ion.[2]

Predicted Mass Spectrum Data

Based on its molecular formula (C₁₀H₉N₃O), the following key ions are predicted, particularly in positive ion mode ESI-MS, which is suitable for this basic compound.

| Ion Species | Calculated m/z | Description |

| [M+H]⁺ | 188.0818 | Protonated molecule (Expected Base Peak) |

| [M+Na]⁺ | 210.0638 | Sodium adduct |

| [M+K]⁺ | 226.0377 | Potassium adduct |

| [M]⁺ | 187.0740 | Molecular ion (radical cation) |

Fragmentation Pattern Insight

While ESI is a soft ionization method, in-source fragmentation or tandem MS (MS/MS) can provide valuable structural information. Aromatic systems are relatively stable, meaning the molecular ion peak is expected to be prominent.[3][4] Key fragmentation pathways for the [M+H]⁺ ion would likely involve the cleavage of the C-C bond between the two aromatic rings, which is a common fragmentation point for such linked systems.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

The goal of this protocol is to obtain a high-resolution mass spectrum to confirm the molecular weight of the analyte.

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.

-

Instrument Setup:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: Set to 3.0 - 4.5 kV. The high voltage creates a fine mist of charged droplets.[5]

-

Drying Gas: Use nitrogen at a flow rate of 5-10 L/min and a temperature of 300-350 °C to aid in desolvation.[6]

-

Nebulizer Pressure: Maintain at 15-30 psi to assist in aerosol formation.

-

-

Data Acquisition:

-

Mass Range: Scan from m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.

-

Infusion: Introduce the sample solution into the ion source at a constant flow rate of 5-10 µL/min using a syringe pump.[7]

-

-

Analysis: Identify the [M+H]⁺ peak and compare its m/z value to the calculated exact mass.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups within a molecule. The spectrum of this compound is expected to show characteristic absorptions for its O-H, N-H, and aromatic C=C/C=N bonds.

Predicted IR Absorption Bands

The following table summarizes the key vibrational frequencies anticipated for this molecule.

| Wavenumber (cm⁻¹) | Functional Group & Vibration | Expected Appearance |

| 3500–3200 | O–H stretch (Phenol, H-bonded) | Strong, Broad |

| 3500–3300 | N–H stretch (Primary Amine) | Medium, Two Bands (asymmetric & symmetric) |

| 3100–3000 | Aromatic C–H stretch | Medium to Weak, Sharp |

| 1650–1580 | N–H bend (Primary Amine) | Medium |

| 1600–1450 | Aromatic C=C & C=N stretch | Medium to Strong, Multiple Bands |

| 1335–1250 | Aromatic C–N stretch | Strong |

| 1320–1000 | C–O stretch (Phenol) | Strong |

| 900–675 | Aromatic C–H out-of-plane bend | Strong, indicative of substitution pattern |

References for band assignments:[8][9][10][11][12]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a rapid and simple method for acquiring IR data for solid or liquid samples with minimal preparation.[13][14][15][16]

-

Background Collection: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal. This step is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the integrated pressure clamp to apply firm, even pressure. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.[14]

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.[17]

-

Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. If comparing with transmission spectra, an ATR correction may be applied.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Predictions for both ¹H and ¹³C NMR are crucial for confirming the connectivity and substitution patterns of the aromatic rings.

Predicted ¹H NMR Spectrum

For ¹H NMR, a deuterated solvent like DMSO-d₆ is highly recommended. It will dissolve the polar compound and, importantly, allow for the observation of exchangeable protons (O-H and N-H₂).[18] The chemical shifts (δ) are predicted relative to tetramethylsilane (TMS) at 0 ppm.

| Proton Label | Environment | Predicted δ (ppm) | Multiplicity | Integration |

| Hₐ | Phenolic -OH | 9.0 - 10.0 | Broad Singlet | 1H |

| Hₓ, Hᵧ | Pyrimidine C4-H, C6-H | 8.5 - 9.0 | Singlet | 2H |

| H₁, H₂, H₃, H₄ | Phenyl Ring | 6.5 - 7.5 | Multiplets (dd, t, etc.) | 4H |

| Hₙ | Amine -NH₂ | 5.0 - 6.0 | Broad Singlet | 2H |

Rationale for Predictions:

-

Hₐ (OH): Phenolic protons are acidic and appear far downfield. Their signal is often broad due to hydrogen bonding and chemical exchange.[10][19]

-

Hₓ, Hᵧ (Pyrimidine): Protons on the electron-deficient pyrimidine ring are significantly deshielded and appear at a very low field.

-

H₁-H₄ (Phenyl): These aromatic protons will appear in the typical aromatic region. The specific splitting patterns will depend on their positions relative to the -OH group and the pyrimidine ring substituent.

-

Hₙ (NH₂): The primary amine protons are also exchangeable and will appear as a broad singlet. Their chemical shift is sensitive to solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show 10 distinct signals, as all carbon atoms in the molecule are chemically unique.

| Carbon Environment | Predicted δ (ppm) |

| Phenyl C-OH | 155 - 160 |

| Pyrimidine C-N (Amine) | 150 - 158 |

| Pyrimidine C-N (Ring) | 160 - 165 |

| Phenyl C-C(pyrimidine) | 135 - 145 |

| Phenyl & Pyrimidine C-H | 105 - 130 |

Rationale for Predictions:

-

Carbons directly attached to electronegative atoms (O, N) are the most deshielded and appear furthest downfield.[10][20]

-

Quaternary carbons (like the phenyl carbon attached to the pyrimidine) will typically have weaker signals.

-

The chemical shifts of carbons in five- and six-membered aromatic heterocycles are well-documented and serve as a basis for these predictions.[21][22][23][24]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-quality NMR spectra for structural elucidation.[25]

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[18][26]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[26]

-

Transfer the solution to a 5 mm NMR tube using a pipette. Ensure no solid particles are transferred.

-

Cap the tube securely.

-

-

Instrument Setup:

-

Insert the sample into the spinner turbine and adjust its depth using a gauge.

-

Place the sample into the NMR magnet.

-

Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[18]

-

Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.[18]

-

Tuning: Tune and match the probe to the appropriate nucleus frequency (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire data using a standard pulse program. Typically 8-16 scans are sufficient.

-

¹³C NMR: Acquire data using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be needed due to the lower natural abundance and longer relaxation times of ¹³C.

-

-

Data Processing:

-

Apply Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.[27]

-

Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO at δ 2.50 for ¹H).

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

Conclusion

The predicted spectroscopic data presented in this guide provides a robust analytical framework for the identification and characterization of this compound. The combination of a definitive molecular ion from mass spectrometry, characteristic functional group vibrations from IR spectroscopy, and a detailed map of the carbon-hydrogen framework from NMR spectroscopy creates a unique and unambiguous fingerprint. Researchers synthesizing or utilizing this compound can use this guide as an authoritative reference to verify the structural integrity of their material, ensuring the reliability and reproducibility of their scientific findings.

References

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

-

LCGC International. (n.d.). Electrospray Ionization for Mass Spectrometry. [Link]

-

University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

Ho, C. S. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC - NIH. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

ALWSCI. (2024). How To Prepare And Run An NMR Sample. [Link]

-

Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Denecker, M., et al. (n.d.). Protocol device used for FTIR-ATR spectroscopy. ResearchGate. [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. [Link]

-

Semantic Scholar. (1979). Carbon‐13 NMR spectra of saturated heterocycles: VIII—tetrahydrofurans and 1,3‐dioxolanes. [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. [Link]

-

Wikipedia. (n.d.). Electrospray ionization. [Link]

-

Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. [Link]

-

Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

-

Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. [Link]

-

Seton Hall University. (2012). 200 MHz MR SOP manual. [Link]

-

Weigert, F. J., & Roberts, J. D. (1968). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of five-membered aromatic heterocycles. Journal of the American Chemical Society. [Link]

-

UCLA. (n.d.). IR Absorption Table. [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

Jabar, Y. D., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

-

Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. [Link]

-

Michigan State University. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Jabar, Y. D., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. National Center for Biotechnology Information. [Link]

-

ChemAxon. (n.d.). NMR Predictor. [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. (n.d.). 3-(2-Methoxy-5-pyrimidinyl)phenol. [Link]

-

ChemSynthesis. (2025). 3-(2-aminoethyl)phenol. [Link]

Sources

- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 3. whitman.edu [whitman.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 7. phys.libretexts.org [phys.libretexts.org]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. agilent.com [agilent.com]

- 14. youtube.com [youtube.com]

- 15. mt.com [mt.com]

- 16. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 17. researchgate.net [researchgate.net]

- 18. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 19. spectroscopyeurope.com [spectroscopyeurope.com]

- 20. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 21. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 22. semanticscholar.org [semanticscholar.org]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 26. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 27. academic.shu.edu [academic.shu.edu]

An In-depth Technical Guide to 3-(5-Aminopyrimidin-2-yl)phenol: Properties, Synthesis, and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical, chemical, and pharmacological properties of 3-(5-Aminopyrimidin-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry. As a molecule integrating the functionalities of both a phenol and an aminopyrimidine, it presents a unique scaffold for the design of novel therapeutic agents. This document delves into its structural attributes, predicted physicochemical parameters, spectral characteristics, and plausible synthetic routes. Furthermore, it offers expert insights into its reactivity profile and potential applications in drug discovery, grounded in the established chemistry of its constituent moieties.

Introduction: The Scientific Merit of a Hybrid Scaffold

The convergence of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug design. This compound is a prime exemplar of this strategy, marrying the well-documented biological activities of the aminopyrimidine core with the versatile chemical reactivity of the phenolic group. The 2-aminopyrimidine motif is a privileged structure found in a multitude of approved drugs, including kinase inhibitors like Imatinib, owing to its ability to form crucial hydrogen bond interactions with biological targets.[1] Phenolic compounds, on the other hand, are known for their antioxidant properties and their capacity to engage in a variety of chemical transformations, making them valuable synthons in organic chemistry.[2][3]

This guide serves as a foundational resource for researchers exploring the potential of this compound, providing a robust framework for its synthesis, characterization, and strategic deployment in drug discovery programs.

Molecular Structure and Physicochemical Properties

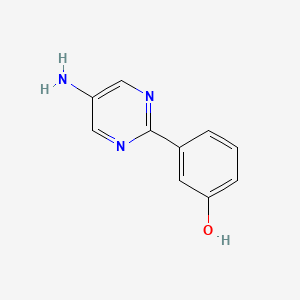

The structural architecture of this compound dictates its chemical behavior and potential biological activity. The molecule features a central pyrimidine ring substituted with an amino group at the 5-position and a phenol group at the 2-position, meta to the hydroxyl functionality.

Structural Diagram

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

While experimental data for this specific molecule is scarce, its physicochemical properties can be predicted using computational models. These predictions are invaluable for anticipating its behavior in various experimental settings.

| Property | Predicted Value | Reference |

| Molecular Formula | C₁₀H₉N₃O | |

| Molecular Weight | 187.20 g/mol | |

| XLogP3 | 1.5 - 2.0 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Topological Polar Surface Area | 84.1 Ų | [2] |

| CAS Number | 1152519-82-8 |

Synthesis and Purification

A plausible and efficient synthetic route to this compound involves a palladium-catalyzed cross-coupling reaction, a powerful tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction provides a direct and high-yielding method for the synthesis of biaryl compounds.[4][5] In this proposed pathway, 2-chloro-5-aminopyrimidine is coupled with 3-hydroxyphenylboronic acid in the presence of a palladium catalyst and a suitable base.

Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.

Experimental Protocol: A Step-by-Step Guide

-

Reaction Setup: To a flame-dried round-bottom flask, add 2-chloro-5-aminopyrimidine (1.0 eq), 3-hydroxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

-

Reaction: Stir the reaction mixture at 80-90 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is a composite of the individual reactivities of its phenolic and aminopyrimidine moieties.

The Phenolic Moiety: An Electron-Rich Aromatic System

The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution.[6] This makes the positions ortho and para to the hydroxyl group susceptible to reactions such as halogenation, nitration, and Friedel-Crafts alkylation/acylation. The phenolic hydroxyl group itself can act as a nucleophile, particularly when deprotonated to the phenoxide, enabling O-alkylation and O-acylation reactions.[2]

The Aminopyrimidine Core: A Nucleophilic and Basic Heterocycle

The aminopyrimidine ring system is electron-deficient, which can influence the reactivity of the attached phenol. The amino group at the 5-position is a nucleophilic center and can undergo reactions such as acylation and alkylation. The nitrogen atoms within the pyrimidine ring are basic and can be protonated or act as ligands for metal coordination.[1] The pyrimidine ring itself can be susceptible to nucleophilic aromatic substitution, particularly if further activated by electron-withdrawing groups.

Spectral Characterization: A Fingerprint of the Molecule

Spectroscopic techniques provide invaluable information for the structural elucidation and purity assessment of this compound.

Predicted Spectral Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons of the phenol ring (δ 6.5-7.5 ppm), pyrimidine ring protons, a broad singlet for the phenolic -OH, and a singlet for the -NH₂ protons. |

| ¹³C NMR | Aromatic carbons of both rings, with the carbon bearing the -OH group appearing downfield. |

| FT-IR | Broad O-H stretch (~3200-3600 cm⁻¹), N-H stretches (~3300-3500 cm⁻¹), C=N and C=C stretching in the aromatic region (~1500-1600 cm⁻¹), and C-O stretching (~1200-1300 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the molecular weight (187.20 m/z). |

Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents.

-

Kinase Inhibition: The 2-aminopyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. The phenolic group can be further functionalized to enhance potency and selectivity.

-

Fragment-Based Drug Discovery (FBDD): This molecule can serve as a valuable fragment for screening against a wide range of biological targets.

-

Lead Optimization: The versatile reactivity of the phenolic hydroxyl and the amino group allows for extensive structure-activity relationship (SAR) studies to optimize lead compounds.

Safety and Handling

Conclusion

This compound represents a promising and versatile building block for medicinal chemistry and drug discovery. Its synthesis is achievable through modern cross-coupling methodologies, and its rich chemical reactivity offers numerous avenues for further derivatization. This technical guide provides a solid foundation for researchers to unlock the full potential of this intriguing molecule in the pursuit of novel therapeutics.

References

-

Chemistry LibreTexts. (2023). Reactions of Phenols. [Link]

-

Save My Exams. (2024). Reactions of Phenol. [Link]

-

Clark, J. (2023). Ring Reactions of Phenol. Chemguide. [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Phenols. [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. [Link]

-

MDPI. (2024). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

-

PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. [Link]

-

PubChem. (n.d.). 3-(2-Aminopyrimidin-4-yl)phenol. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Phenol. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol. [Link]

Sources

- 1. carlroth.com [carlroth.com]

- 2. 3-(2-Methoxy-5-pyrimidinyl)phenol | C11H10N2O2 | CID 105454175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenol, 4-(2-aminoethyl)-2-methoxy- [webbook.nist.gov]

- 7. fishersci.com [fishersci.com]

A Guide to the Supramolecular Architecture of a 3-(5-Aminopyrimidin-2-yl)phenol and 4-Hydroxybenzamide Cocrystal

Introduction: The Strategic Pursuit of Enhanced Pharmaceutical Solids

In the realm of drug development, the solid-state properties of an Active Pharmaceutical Ingredient (API) are paramount. These properties—including solubility, dissolution rate, stability, and bioavailability—are dictated by the precise three-dimensional arrangement of molecules in the crystal lattice. While an API's intrinsic molecular structure determines its pharmacological action, its solid form can make the difference between a therapeutic success and a developmental failure. 3-(5-Aminopyrimidin-2-yl)phenol is a molecule of interest in medicinal chemistry, possessing functional groups—a phenol, an amine, and a pyrimidine ring—that are ripe for supramolecular interactions.

A powerful strategy in modern crystal engineering to optimize these physical properties is cocrystallization.[1][2] A cocrystal is a multi-component crystal in which an API and a benign coformer molecule are held together in a specific stoichiometric ratio by non-covalent interactions, most notably hydrogen bonds.[2][3] This technique allows for the systematic tuning of an API's physicochemical properties without altering its covalent structure.[1]

This technical guide provides an in-depth analysis of the crystal structure of a cocrystal formed between this compound and 4-hydroxybenzamide.[4] We will explore the causality behind the experimental design, from the synthesis of the cocrystal to its detailed structural elucidation via single-crystal X-ray diffraction (SC-XRD). The core of this guide lies in dissecting the intricate network of hydrogen bonds that defines the supramolecular architecture, offering insights into how these specific interactions govern the overall crystal packing.

Part 1: Experimental Design & Rationale

The selection of a coformer is a critical step rooted in the principles of supramolecular chemistry. 4-Hydroxybenzamide was chosen for its complementary hydrogen bonding capabilities. It features a hydroxyl group (a strong hydrogen bond donor) and an amide group (which has both a donor in the N-H and an acceptor in the C=O), making it an excellent candidate to form robust and predictable hydrogen bond patterns, or "supramolecular synthons," with this compound.[5]

Cocrystal Synthesis: The Slow Evaporation Method

The slow solvent evaporation technique is a common and reliable method for growing high-quality single crystals suitable for SC-XRD.[6][7][8] The principle relies on gradually increasing the concentration of the API and coformer in a solution until supersaturation is reached, promoting slow nucleation and crystal growth.[7]

Step-by-Step Protocol:

-

Stoichiometric Preparation: Accurately weigh equimolar amounts of this compound and 4-hydroxybenzamide.

-

Solvent Selection: Dissolve both components in a suitable common solvent, such as ethanol or a methanol/chloroform mixture. The choice of solvent is crucial; it must dissolve both components but also be volatile enough to evaporate over a reasonable period.

-

Dissolution: Gently warm and stir the mixture until all solids are completely dissolved, creating a clear, homogeneous solution.

-

Evaporation: Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at room temperature over several days. A slower evaporation rate is preferable for the formation of larger, more well-defined single crystals.[7]

-

Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them from the mother liquor. It is often advisable to submit the crystals along with the mother liquor to prevent crystal degradation.[9]

The Crystallographic Workflow: From Crystal to Structure

The journey from a physical crystal to a refined 3D molecular structure is a multi-stage process. Each step is designed to ensure the collection of high-quality data and the accurate interpretation of that data.

Caption: The workflow from cocrystal synthesis to final structural validation.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

SC-XRD is the definitive, non-destructive technique for determining the precise arrangement of atoms in a crystal.[10][11]

Protocol Overview:

-

Crystal Mounting: A suitable single crystal (typically 0.05-0.5 mm in size) is selected under a microscope and mounted on a goniometer head.[9]

-

Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100-150 K) to minimize thermal vibrations and improve data quality. It is then irradiated with monochromatic X-rays (e.g., from a Mo or Cu source).[12]

-

Diffraction Pattern: As the crystal is rotated, a series of diffraction patterns are collected by a detector.[11] The positions and intensities of the diffracted spots are recorded. This process can take several hours.[10]

Structure Solution and Refinement

The collected diffraction data is a reciprocal space representation of the crystal lattice. Computational methods are required to translate this into a real-space atomic model.

-

Structure Solution: The initial placement of atoms is achieved using direct methods or Patterson methods, often with software like SHELXS or SHELXT.[13] This provides a preliminary structural model.

-

Structure Refinement: The initial model is then refined against the experimental data using a least-squares minimization process, typically with the program SHELXL.[14][15][16] This iterative process adjusts atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated diffraction pattern (from the model) and the observed pattern. The quality of the final model is assessed using metrics like the R1 factor and the Goodness-of-Fit (GooF).

Part 2: In-Depth Structural Analysis

The successful refinement of the diffraction data yields a detailed crystallographic information file (CIF), which contains all the geometric information about the crystal structure.

Crystallographic Data Summary

The fundamental parameters describing the crystal lattice and the refinement statistics provide a top-level validation of the structural model.

| Parameter | Value | Significance |

| Chemical Formula | C₁₇H₁₅N₅O₂ | Confirms the 1:1 stoichiometry of the cocrystal components. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| a (Å) | Value | Unit cell dimension. |

| b (Å) | Value | Unit cell dimension. |

| c (Å) | Value | Unit cell dimension. |

| β (°) | Value | Unit cell angle. |

| Volume (ų) | Value | The volume of a single unit cell. |

| Z | 4 | Number of asymmetric units per unit cell. |

| R1 [I > 2σ(I)] | < 0.05 | A key indicator of the quality of the fit between the model and data. |

| wR2 (all data) | < 0.15 | A weighted R-factor for all data, also indicating refinement quality. |

| Goodness-of-Fit | ~1.0 | A value close to 1 indicates a good refinement model. |

| (Note: Specific unit cell parameters would be derived from the primary crystallographic publication.) |

The Supramolecular Synthon: A Hydrogen Bonding Deep Dive

The stability and structure of the cocrystal are dominated by a network of specific and directional hydrogen bonds.[17][18][19] Analysis of the intermolecular distances and angles reveals a robust supramolecular heterosynthon—a reliable interaction pattern between different molecular species.

In this cocrystal, the primary interaction is the classic and highly robust acid-amide heterosynthon . However, given the phenolic -OH and pyrimidine/amine nitrogens, a more complex network is formed. The key interactions are:

-

Phenol-Pyridine Synthon: The phenolic hydroxyl group (-OH) of this compound acts as a hydrogen bond donor to one of the nitrogen atoms on the pyrimidine ring of an adjacent molecule.

-

Amide-Amine/Pyridine Interactions: The amide group of 4-hydroxybenzamide participates in multiple interactions. Its N-H group donates a hydrogen bond, likely to the amino group (-NH₂) or a pyrimidine nitrogen of the API. The amide carbonyl (C=O) is a strong hydrogen bond acceptor, readily interacting with the amino group of the API.

-

Hydroxyl-Amide Interaction: The hydroxyl group of 4-hydroxybenzamide can donate a hydrogen bond to the carbonyl oxygen of another 4-hydroxybenzamide molecule or to a nitrogen acceptor on the API.

These interactions create a complex, three-dimensional network that links all molecules together, defining the crystal's stability and physical properties.

Caption: A schematic of the primary hydrogen bond donor-acceptor pairs.

Part 3: Implications and Conclusion

The successful synthesis and structural elucidation of the this compound and 4-hydroxybenzamide cocrystal serves as a prime example of rational crystal engineering. By understanding the hydrogen bonding propensity of the API, a coformer was selected to create a robust, interconnected crystalline architecture.

Key Implications for Drug Development:

-

Property Modification: The formation of this new crystalline phase fundamentally alters the solid-state properties of the API. The resulting cocrystal is expected to have a different melting point, solubility, and dissolution profile compared to the pure API.[20] These are critical parameters that influence an oral drug's absorption and overall bioavailability.[1]

-

Stability Enhancement: Cocrystallization can lead to a more thermodynamically stable solid form, which can improve the shelf-life of the drug substance and prevent unwanted phase transformations.[4]

-

Intellectual Property: Novel cocrystal forms can be patentable, providing a valuable strategy for life-cycle management of a pharmaceutical product.

References

-

Latifi, R. User guide to crystal structure refinement with SHELXL. Self-published. Available at: [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link]

-

Pawar, P. et al. (2018). Advanced Techniques in Preparation of Cocrystals. International Journal of Scientific & Progressive Research, 4(5), 184-193. Available at: [Link]

-

Müller, P. (Ed.). (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Available at: [Link]

-

Gao, Y. et al. (2018). Summary of preparation method of cocrystals. ResearchGate. Available at: [Link]

-

Sheldrick, G. M. (1997). SHELXL-97. Program for the Refinement of Crystal Structures. University of Göttingen, Germany. Available at: [Link]

-

Hancock, B. C. et al. (2020). Evaluating hydrogen bonding in molecular cocrystals using low-frequency vibrational spectroscopy and solid-state density functional theory. Morressier. Available at: [Link]

-

Smith, A. M. et al. (2022). Evaluating Hydrogen Bonding in Organic Cocrystals Using Low-Frequency Raman Vibrational Spectroscopy and Quantum Mechanical Simulations. Crystal Growth & Design, 22(3), 1836-1845. Available at: [Link]

-

Setyawan, D. et al. (2023). Hydrogen bond analysis of the p-coumaric acid-nicotinamide cocrystal using the DFT and AIM method. Pharmacy Education, 23(4), 1-6. Available at: [Link]

-

Sheldrick, G. M. The SHELX package. MIT OpenCourseWare. Available at: [Link]

-

Zhang, M. et al. (2023). Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. Crystal Growth & Design, 23(3), 1846-1857. Available at: [Link]

-

Zhang, M. et al. (2023). Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. Crystal Growth & Design, 23(3), 1846–1857. Available at: [Link]

-

Trask, A. V. et al. (2009). Synthesis and Structural Characterization of Cocrystals and Pharmaceutical Cocrystals: Mechanochemistry vs Slow Evaporation from Solution. Crystal Growth & Design, 9(11), 4723-4731. Available at: [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Available at: [Link]

-

Trask, A. V. et al. (2016). Synthesis and Structural Characterization of Cocrystals and Pharmaceutical Cocrystals: Mechanochemistry vs Slow Evaporation from Solution. ACS Figshare. Available at: [Link]

-

Kar, S. et al. (2021). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Pharmaceutics, 13(9), 1477. Available at: [Link]

-

Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

-

University of Jena. X-ray Diffraction - Measurement order SC-XRD. Available at: [Link]

-

Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Available at: [Link]

-

Universität Ulm. (2025). Single-Crystal X-Ray Diffraction (SC-XRD). Available at: [Link]

-

Lu, J. et al. (2021). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Journal of Pharmaceutical Analysis, 11(4), 383-398. Available at: [Link]

-

BioCrick. 4-Hydroxybenzamide. Available at: [Link]

-

Reddy, C. M. et al. (2017). Cocrystals: A Review of Recent Trends in Pharmaceutical and Material Science Applications. Crystal Growth & Design, 17(7), 3953-3973. Available at: [Link]

-

Duggirala, N. K. et al. (2022). Crystal Engineering of Pharmaceutical Cocrystals in the Discovery and Development of Improved Drugs. Chemical Reviews, 122(13), 11673-11721. Available at: [Link]

-

Lu, J. et al. (2021). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Journal of Pharmaceutical Analysis, 11(4), 383-398. Available at: [Link]

-

Al-Akkam, E. et al. (2022). Pharmaceutical cocrystal of antibiotic drugs: A comprehensive review. Journal of Drug Delivery Science and Technology, 77, 103875. Available at: [Link]

-

Blagden, N. et al. (2009). Pharmaceutical Cocrystals and Their Physicochemical Properties. Crystal Growth & Design, 9(4), 1845-1861. Available at: [Link]

-

PubChem. 2-((2-((3-Hydroxyphenyl)amino)pyrimidin-4-yl)amino)benzamide. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 2-(2-Aminopyrimidin-4-yl)-4-(2-chloro-4-methoxyphenyl)-1,3-thiazole-5-carboxamide. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Crystal Engineering of Pharmaceutical Cocrystals in the Discovery and Development of Improved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmaceutical cocrystal of antibiotic drugs: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cocrystals: A Review of Recent Trends in Pharmaceutical and Material Science Applications – Material Science Research India [materialsciencejournal.org]

- 4. 4-Hydroxybenzamide | CAS:619-57-8 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijspr.com [ijspr.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-ray Diffraction - Measurement order SC-XRD [chemgeo.uni-jena.de]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 17. Evaluating hydrogen bonding in molecular cocrystals using low-frequency vibrational spectroscopy and solid-state density functional theory [morressier.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 20. Pharmaceutical Cocrystals and Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 3-(5-Aminopyrimidin-2-yl)phenol: A Technical Guide for Drug Discovery Professionals

Abstract

The confluence of the aminopyrimidine scaffold and a phenolic moiety within a single molecular entity, "3-(5-Aminopyrimidin-2-yl)phenol," presents a compelling starting point for novel drug discovery endeavors. The aminopyrimidine core is a well-established pharmacophore, particularly in the realm of kinase inhibition, while the phenol group offers potential for antioxidant activity and diverse molecular interactions. This technical guide provides a comprehensive exploration of the predicted biological activities of this compound, grounded in the extensive body of literature surrounding structurally related compounds. We delve into the rationale behind its potential as a kinase inhibitor for oncology applications, an antimicrobial agent, and a modulator of inflammatory pathways. Furthermore, this guide furnishes detailed, actionable experimental protocols for the synthesis, characterization, and comprehensive biological evaluation of this promising compound, empowering research scientists and drug development professionals to unlock its therapeutic value.

Introduction: The Strategic Amalgamation of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of well-characterized pharmacophores is a time-honored approach to generating novel molecular entities with enhanced or entirely new biological activities. The structure of this compound is a testament to this principle, integrating the 2-aminopyrimidine core with a phenol ring.

The 2-aminopyrimidine moiety is a cornerstone of numerous approved and investigational drugs, renowned for its ability to mimic the purine bases of ATP and thereby competitively inhibit the function of a wide array of protein kinases.[1][2] This has led to its extensive exploration in the development of targeted cancer therapies.[3][4] The pyrimidine scaffold is synthetically tractable, allowing for facile structural modifications to fine-tune potency, selectivity, and pharmacokinetic properties.[5] Beyond oncology, aminopyrimidine derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and central nervous system (CNS) activities.[5][6]

The phenol group, a hydroxyl group attached to a benzene ring, is another recurring motif in both natural products and synthetic pharmaceuticals.[7] Its presence can confer antioxidant properties, crucial for combating oxidative stress implicated in numerous diseases.[8][9] Phenolic hydroxyls can also participate in crucial hydrogen bonding interactions with biological targets, enhancing binding affinity and specificity.

This guide will therefore explore the untapped potential of this compound, a molecule that, while not extensively studied itself, stands at the crossroads of these two powerful chemical motifs. We will extrapolate its potential biological activities based on a solid foundation of data from analogous compounds and provide a clear roadmap for its experimental validation.

Predicted Biological Activities and Therapeutic Hypotheses

Based on the established pharmacology of its constituent scaffolds, we hypothesize that this compound possesses the potential for the following biological activities:

Kinase Inhibition: A Primary Focus for Oncology

The most prominent predicted activity of this compound is the inhibition of protein kinases. Inappropriate kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.[10] Aminopyrimidine derivatives have been successfully developed as inhibitors of various kinase families, including:

-

Janus Kinases (JAKs): These non-receptor tyrosine kinases are crucial for cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in myeloproliferative neoplasms and inflammatory diseases.[2][10]

-

Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Several aminopyrimidine-based CDK inhibitors are in clinical development.[11][12]

-

Histone Deacetylase (HDAC) and other epigenetic modifiers: Dual inhibition of CDKs and HDACs has shown synergistic antitumor effects.[11]

The 2-aminopyrimidine core of our target molecule can act as a hinge-binding motif, a common interaction mode for kinase inhibitors. The 3-phenol substituent provides a vector for further chemical modification to enhance potency and selectivity against specific kinases.

Hypothesized Signaling Pathway:

Caption: Proposed mechanism of kinase inhibition by this compound.

Antimicrobial Activity: A Secondary but Significant Potential

The aminopyrimidine scaffold is also present in compounds with documented antimicrobial properties.[6] This includes activity against a range of bacteria and fungi. The phenol moiety itself is a well-known antiseptic.[13] The combination of these two functionalities in this compound suggests a potential for antimicrobial efficacy. The precise mechanism could involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

Anti-inflammatory and Antioxidant Effects

Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases. Phenolic compounds are known for their ability to scavenge free radicals and modulate inflammatory pathways.[9][14] Aminopyrimidine derivatives have also been reported to possess anti-inflammatory properties.[6] Therefore, this compound may exert beneficial effects in inflammatory conditions through a dual mechanism of action.

Experimental Validation: A Step-by-Step Guide

The following section provides detailed protocols for the synthesis, characterization, and biological evaluation of this compound.

Synthesis and Characterization

While the direct synthesis of this compound is not extensively detailed in the public domain, a plausible and efficient route can be designed based on established synthetic methodologies for related compounds.[15][16] A common approach involves the condensation of a guanidine salt with a β-ketoester or a related three-carbon electrophile, followed by functional group manipulations.

Proposed Synthetic Workflow:

Caption: A generalized workflow for the synthesis and characterization of the target compound.

Detailed Protocol: Synthesis via Suzuki Coupling (Illustrative)

Rationale: A Suzuki coupling approach offers a versatile and high-yielding method for the construction of the C-C bond between the pyrimidine and phenol rings.

-

Preparation of 2-chloro-5-nitropyrimidine: Synthesize or procure this key intermediate.

-

Preparation of 3-hydroxyphenylboronic acid: Commercially available or can be synthesized from 3-bromoanisole.

-

Suzuki Coupling:

-

In a nitrogen-flushed flask, combine 2-chloro-5-nitropyrimidine (1 equivalent), 3-hydroxyphenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents) in a suitable solvent system (e.g., 1,4-dioxane/water).

-

Heat the reaction mixture under reflux until TLC or LC-MS analysis indicates complete consumption of the starting materials.

-

Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 3-(5-nitropyrimidin-2-yl)phenol.

-

-

Reduction of the Nitro Group:

-

Dissolve the 3-(5-nitropyrimidin-2-yl)phenol in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add a reducing agent (e.g., SnCl₂·2H₂O or catalytic hydrogenation with Pd/C).

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete.

-

Neutralize the reaction mixture and extract the product.

-

Purify the final compound, this compound, by recrystallization or column chromatography.

-

Characterization:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the exact mass and confirm the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

In Vitro Biological Evaluation

3.2.1. Kinase Inhibition Assays

Rationale: To directly assess the primary hypothesized activity, a panel of kinase inhibition assays should be performed.

Experimental Protocol: Kinase Panel Screening

-

Primary Screen: Screen this compound at a single high concentration (e.g., 10 µM) against a broad panel of commercially available kinases (e.g., >100 kinases representing different families).

-

Hit Identification: Identify kinases where the compound exhibits significant inhibition (e.g., >50% inhibition).

-

Dose-Response Analysis: For the identified "hit" kinases, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC₅₀) values.

-

Prepare a serial dilution of the compound.

-

Perform the kinase assay using a suitable format (e.g., radiometric, fluorescence-based, or luminescence-based).

-

Measure kinase activity at each compound concentration.

-

Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀.

-

Data Presentation:

| Kinase Target | IC₅₀ (nM) of this compound | Positive Control IC₅₀ (nM) |

| Kinase A | [Experimental Value] | [Known Inhibitor Value] |

| Kinase B | [Experimental Value] | [Known Inhibitor Value] |

| Kinase C | [Experimental Value] | [Known Inhibitor Value] |

3.2.2. Cellular Antiproliferative Assays

Rationale: To determine if the observed kinase inhibition translates to a functional effect in a cellular context, antiproliferative assays are essential.

Experimental Protocol: MTT Assay

-

Cell Culture: Culture a panel of cancer cell lines representing different tumor types.

-

Compound Treatment: Seed the cells in 96-well plates and treat them with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

-

MTT Staining: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.[13][17]

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition).

3.2.3. Antimicrobial Susceptibility Testing

Rationale: To evaluate the predicted antimicrobial activity.

Experimental Protocol: Broth Microdilution Assay

-

Microorganism Culture: Prepare standardized inoculums of relevant bacterial and fungal strains.

-

Compound Dilution: Prepare serial dilutions of this compound in a 96-well plate containing appropriate growth media.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions for microbial growth.

-

MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible microbial growth.

3.2.4. Antioxidant Activity Assays

Rationale: To quantify the antioxidant potential of the phenolic moiety.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reaction Mixture: Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent (e.g., methanol).

-

Compound Incubation: Add various concentrations of this compound to the DPPH solution.

-

Absorbance Measurement: Measure the decrease in absorbance at a specific wavelength (e.g., 517 nm) after a defined incubation period.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the EC₅₀ (effective concentration to scavenge 50% of DPPH radicals).

Future Directions and Conclusion

The in-depth analysis presented in this guide strongly suggests that this compound is a molecule of significant interest for further investigation in drug discovery. The initial experimental validation should focus on confirming its predicted kinase inhibitory and antiproliferative activities. Positive results in these assays would warrant further exploration, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

-

Mechanism of Action Studies: In-depth cellular and biochemical assays to elucidate the precise molecular targets and signaling pathways modulated by the compound.

-

In Vivo Efficacy Studies: Evaluation of the lead compounds in relevant animal models of cancer or infectious diseases.

References

-

Lan R., Lin G., Yin F., Xu J., Zhang X., Wang J., Wang Y., Gong J., Ding Y.-H., et al. Design, synthesis, and biological evaluation of novel dihydropteridone derivatives possessing oxadiazoles moiety as potent inhibitors of PLK1. Eur. J. Med. Chem. 2023;251:115242. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]

- Aminopyrimidinyl compounds.

-

Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. ResearchGate. [Link]

-

Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. MDPI. [Link]

-

3-[(5-Aminopyrimidin-2-yl)amino]phenol. PubChem. [Link]

-

An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. ResearchGate. [Link]

-

Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

-

Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]

-

Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs. PubMed. [Link]

-

Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. ResearchGate. [Link]

-

October 2021 U.S. Patents by Issue Date. Justia Patents Search. [Link]

-

Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. [Link]

-

Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository. [Link]

-

Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

-

Antibacterial, anti-inflammatory and anti-oxidatant activities of various isolated compounds from Cratoxylum species. Pak. J. Pharm. Sci.[Link]

- Heterocyclic compound derivatives and medicines.

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]

-

Major phenolic compounds, antioxidant, antimicrobial, and cytotoxic activities of Selinum carvifolia (L.) collected from different altitudes in India. PMC. [Link]

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]

-

Pharmaceutical containing 3-(3-dimethylamino-1-ethyl-2-methyl-propyl)phenol and providing delayed release of the active ingredient. PubChem. [Link]

-

Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate. [Link]

-

Changes in the Content of Some Groups of Phenolic Compounds and Biological Activity of Extracts of Various Parts of Heather (Calluna vulgaris (L.) Hull) at Different Growth Stages. MDPI. [Link]

- Tetracyclic compound.

-

Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. [Link]

Sources

- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US10980815B2 - Aminopyrimidinyl compounds - Google Patents [patents.google.com]

- 11. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Major phenolic compounds, antioxidant, antimicrobial, and cytotoxic activities of Selinum carvifolia (L.) collected from different altitudes in India - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst | MDPI [mdpi.com]

- 17. pjps.pk [pjps.pk]

An In-depth Technical Guide to the Synthesis of 3-(5-Aminopyrimidin-2-yl)phenol Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthetic strategies for preparing 3-(5-aminopyrimidin-2-yl)phenol and its derivatives. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The methodologies discussed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering both theoretical understanding and practical, field-proven insights for the synthesis of these valuable compounds.

Introduction: The Significance of the 2-Aryl-5-aminopyrimidine Scaffold

The 2-aminopyrimidine moiety is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] When coupled with a phenolic group at the 2-position and an amino group at the 5-position, as in this compound, the resulting molecule presents a unique combination of hydrogen bond donors and acceptors, as well as aromatic surfaces for potential interactions with biological targets. Phenols and their derivatives are recurring motifs in a vast number of pharmaceuticals, contributing to binding interactions and influencing pharmacokinetic properties.[2] The strategic placement of the amino and hydroxyl groups on this pyrimidine core allows for diverse functionalization, making it a versatile building block for the development of novel therapeutics, including kinase inhibitors and other targeted agents.[3]

Retrosynthetic Analysis and Core Synthetic Strategies

A logical retrosynthetic analysis of the target molecule, this compound, suggests a few primary disconnection approaches. The most convergent and widely applicable strategies involve the formation of the C-N or C-C bonds to the pyrimidine core in the final stages of the synthesis.

A key strategy involves the synthesis of a 5-nitropyrimidine precursor, which can then be reduced to the desired 5-aminopyrimidine. This approach is advantageous as the nitro group is a strong electron-withdrawing group, which can facilitate certain reactions, and its reduction to an amine is a well-established and high-yielding transformation.[4][5]